L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine
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Overview
Description
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide compound composed of six amino acids: proline, glycine, glutamine, glycine, glutamine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamine, glycine, glutamine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and involve automated peptide synthesizers to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids (proline, glycine, glutamine).
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact amino acid residues.
Scientific Research Applications
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cellular processes and protein interactions.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide may also interact with enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-Prolyl-L-Glutamate: Another peptide with similar amino acid composition but different sequence.
L-Glutaminyl-L-Glutaminyl-L-Prolylglycyl: A peptide with a different arrangement of the same amino acids.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other similar peptides .
Properties
CAS No. |
189135-42-0 |
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Molecular Formula |
C24H39N9O10 |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H39N9O10/c25-16(34)6-3-13(31-19(37)10-29-21(39)12-2-1-9-28-12)22(40)30-11-20(38)32-14(4-7-17(26)35)23(41)33-15(24(42)43)5-8-18(27)36/h12-15,28H,1-11H2,(H2,25,34)(H2,26,35)(H2,27,36)(H,29,39)(H,30,40)(H,31,37)(H,32,38)(H,33,41)(H,42,43)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
HEFUPDYNQGJDNF-AJNGGQMLSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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